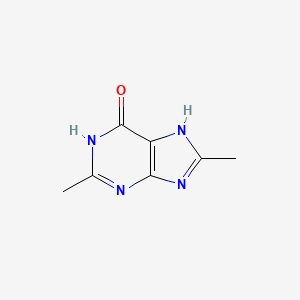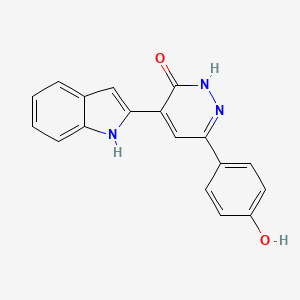
Antistaphylococcal agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antistaphylococcal agent 1, also known as lysostaphin, is a zinc metalloenzyme with a specific lytic action against Staphylococcus aureus. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase. Glycylglycine endopeptidase specifically cleaves the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . Due to its unique specificity, lysostaphin has high potential in the treatment of antibiotic-resistant staphylococcal infections .
准备方法
Lysostaphin can be produced through recombinant DNA technology. The gene encoding lysostaphin is cloned and expressed in a suitable host, such as Bacillus sphaericus . The recombinant lysostaphin is then purified using various chromatographic techniques. Industrial production methods focus on optimizing yield and purity while minimizing costs .
化学反应分析
Lysostaphin undergoes several types of reactions, including hydrolysis and cleavage of peptide bonds. The enzyme’s glycylglycine endopeptidase activity specifically targets the glycine-glycine bonds in the Staphylococcus aureus cell wall . Common reagents used in these reactions include buffers and metal ions that stabilize the enzyme’s active site. The major product formed from these reactions is the lysed cell wall of Staphylococcus aureus .
科学研究应用
Lysostaphin has a wide range of scientific research applications. In medicine, it is used as a therapeutic agent for treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections . In biology, lysostaphin is used to study bacterial cell wall structure and function. In industry, it is used in the production of recombinant proteins and as a tool for lysing Staphylococcus aureus cells in various assays .
作用机制
Lysostaphin exerts its effects by cleaving the glycine-glycine bonds in the peptidoglycan layer of the Staphylococcus aureus cell wall. This action disrupts the integrity of the cell wall, leading to cell lysis and death . The enzyme’s molecular targets include the peptidoglycan cross-bridges unique to Staphylococcus aureus .
相似化合物的比较
Lysostaphin is unique among antistaphylococcal agents due to its specific action on the glycine-glycine bonds in the Staphylococcus aureus cell wall. Similar compounds include other bacteriolytic enzymes such as lysozyme and autolysins, which also target bacterial cell walls but have different specificities and mechanisms of action . Lysostaphin’s unique specificity makes it particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
Conclusion
Lysostaphin, or Antistaphylococcal agent 1, is a powerful enzyme with significant potential in treating antibiotic-resistant staphylococcal infections. Its unique mechanism of action and specificity make it a valuable tool in both scientific research and clinical applications. As research continues, lysostaphin may become an even more integral part of our arsenal against bacterial infections.
属性
分子式 |
C22H16N6O2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
6-amino-4-(1H-indol-3-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H16N6O2/c1-12-18-19(16-11-26-17-5-3-2-4-14(16)17)15(10-23)20(24)30-22(18)28(27-12)21(29)13-6-8-25-9-7-13/h2-9,11,19,26H,24H2,1H3 |
InChI 键 |
UAUKZFFTWRGSQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)



![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
